molecular formula C18H28N2O3S B2652224 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034607-61-7

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2652224
CAS No.: 2034607-61-7
M. Wt: 352.49
InChI Key: MFDORYJLEVFHAY-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a piperidine derivative with a phenyl-substituted sulfonamide under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide
  • N-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide

Uniqueness

2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethanesulfonamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,17-19H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDORYJLEVFHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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